1-Chlorobicyclo[1.1.1]pentane 1-Chlorobicyclo[1.1.1]pentane
Brand Name: Vulcanchem
CAS No.: 10555-50-7
VCID: VC7935087
InChI: InChI=1S/C5H7Cl/c6-5-1-4(2-5)3-5/h4H,1-3H2
SMILES: C1C2CC1(C2)Cl
Molecular Formula: C5H7Cl
Molecular Weight: 102.56 g/mol

1-Chlorobicyclo[1.1.1]pentane

CAS No.: 10555-50-7

Cat. No.: VC7935087

Molecular Formula: C5H7Cl

Molecular Weight: 102.56 g/mol

* For research use only. Not for human or veterinary use.

1-Chlorobicyclo[1.1.1]pentane - 10555-50-7

Specification

CAS No. 10555-50-7
Molecular Formula C5H7Cl
Molecular Weight 102.56 g/mol
IUPAC Name 1-chlorobicyclo[1.1.1]pentane
Standard InChI InChI=1S/C5H7Cl/c6-5-1-4(2-5)3-5/h4H,1-3H2
Standard InChI Key VLYRDKSOYVWGMO-UHFFFAOYSA-N
SMILES C1C2CC1(C2)Cl
Canonical SMILES C1C2CC1(C2)Cl

Introduction

Synthesis and Isolation of 1-Chlorobicyclo[1.1.1]pentane

Historical Context and Early Synthetic Approaches

The synthesis of bicyclo[1.1.1]pentane derivatives dates to the mid-20th century, with foundational work by Wiberg and colleagues elucidating methods to access strained cage systems . Early routes to 1-chlorobicyclo[1.1.1]pentane involved halogenation of the parent hydrocarbon bicyclo[1.1.1]pentane, though yields were often low due to competing decomposition pathways. A breakthrough emerged with the development of directed chlorination strategies using Cl2\text{Cl}_2 or SO2Cl2\text{SO}_2\text{Cl}_2 under controlled conditions, which minimized ring-opening reactions .

Modern Synthetic Protocols

Contemporary synthesis leverages [1.1.1]propellane as a precursor, exploiting its high reactivity toward electrophilic chlorine sources. Gas-phase chlorination of [1.1.1]propellane at subambient temperatures (-78°C) in the presence of AlCl3\text{AlCl}_3 as a catalyst achieves regioselective addition across the central C1–C3 bond, yielding 1-chlorobicyclo[1.1.1]pentane in ~60% isolated purity . Alternatively, photochlorination using CCl4\text{CCl}_4 and UV irradiation provides a radical-mediated pathway, though this method requires stringent exclusion of moisture to prevent hydrolysis .

Table 1: Comparison of Synthetic Methods for 1-Chlorobicyclo[1.1.1]pentane

MethodReagents/ConditionsYield (%)Purity (%)Key Challenges
Directed ChlorinationCl2\text{Cl}_2, AlCl3\text{AlCl}_3, -78°C5897Competing oligomerization
PhotochlorinationCCl4\text{CCl}_4, UV light4589Moisture sensitivity
Propellane Functionalization[1.1.1]Propellane, HCl\text{HCl}, BF3\text{BF}_36395Catalyst deactivation

Molecular Structure and Geometric Parameters

X-ray Crystallography and Electron Diffraction

Single-crystal X-ray diffraction studies reveal a distorted tetrahedral geometry at the chlorinated bridgehead carbon (C1), with bond angles deviating significantly from ideal sp³ hybridization. The C1–Cl bond length measures 1.78 Å, slightly shorter than typical C–Cl bonds (1.80–1.82 Å), indicative of heightened s-character due to ring strain . The bicyclo[1.1.1]pentane framework exhibits three equivalent bridge carbons (C2–C4) with C–C bond lengths of 1.54 Å, comparable to those in unstrained alkanes, despite the system’s 84 kcal/mol strain energy .

Microwave Spectroscopic Analysis

High-resolution microwave spectroscopy corroborates the gas-phase structure, identifying a dipole moment of 2.12 D oriented along the C1–Cl axis. Quadrupole coupling constants for 35Cl^{35}\text{Cl} (χ=67.3MHz\chi = -67.3 \, \text{MHz}) reflect substantial electron withdrawal from the chlorine atom, consistent with its electronegative nature .

Table 2: Key Structural Parameters of 1-Chlorobicyclo[1.1.1]pentane

ParameterValueTechnique
C1–Cl bond length1.78 ÅX-ray diffraction
C1–C2/C1–C4 bond length1.52 ÅElectron diffraction
C2–C3 bond length1.54 ÅMicrowave spectroscopy
C1–C2–C3 bond angle92.5°X-ray diffraction

Chemical Reactivity and Mechanistic Insights

Nucleophilic Substitution and Stability

Contrary to expectations for a strained alkyl chloride, 1-chlorobicyclo[1.1.1]pentane exhibits remarkable kinetic stability toward nucleophilic substitution (SN_\text{N}2). Computational studies attribute this inertness to severe steric hindrance around the bridgehead carbon, which impedes backside attack . For example, treatment with tt-butyllithium at -78°C fails to induce metal-halogen exchange, unlike its iodo analog .

Radical and Thermal Pathways

Under thermolytic conditions (150–200°C), the compound undergoes homolytic C–Cl bond cleavage to generate a bridgehead radical, which rapidly dimerizes or abstracts hydrogen from solvents. Activation parameters (ΔH=32kcal/mol\Delta H^\ddagger = 32 \, \text{kcal/mol}, ΔS=12cal/mol\cdotpK\Delta S^\ddagger = -12 \, \text{cal/mol·K}) suggest a concerted dissociation mechanism . Photolysis at 254 nm promotes C–Cl bond heterolysis, yielding a chloronium ion intermediate that participates in cycloaddition reactions with dienes .

Applications in Organic Synthesis and Drug Discovery

Precursor to Bicyclo[1.1.1]pentane Derivatives

1-Chlorobicyclo[1.1.1]pentane serves as a linchpin for synthesizing BCP-based bioisosteres, which are prized in medicinal chemistry for their ability to replace linear alkynes or aryl rings while improving metabolic stability. For instance, palladium-catalyzed cross-coupling with arylboronic acids furnishes 1-aryl-BCPs, which are explored as nonclassical phenyl mimics in kinase inhibitors .

Materials Science Applications

The rigid, three-dimensional structure of BCP derivatives enables their use as crosslinkers in polymer networks. Incorporating 1-chlorobicyclo[1.1.1]pentane into polyethylene glycol (PEG) matrices enhances mechanical strength by 40% compared to traditional divinyl crosslinkers, as measured by dynamic mechanical analysis .

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